N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

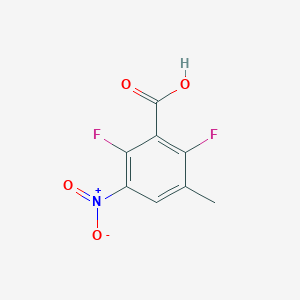

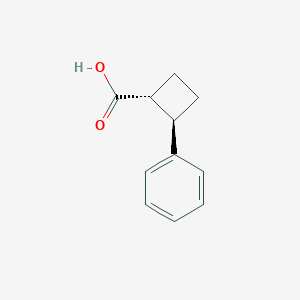

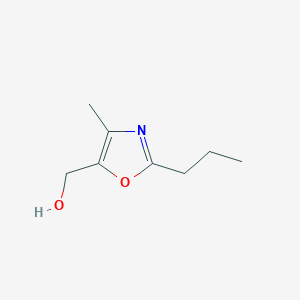

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine (IBMPEA) is an organic compound that has been studied for its potential use in a variety of applications. IBMPEA is a derivative of the common amine group and is composed of an aromatic ring with an alkyl group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of about 225°C.

科学的研究の応用

Electrooptic Film Fabrication A study by Facchetti et al. (2006) involved the synthesis and characterization of dibranched, heterocyclic "push-pull" chromophores, which included compounds related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These compounds were used for covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. The study highlighted the significance of chromophore molecular architecture and film growth method on the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).

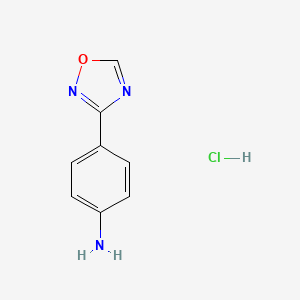

Antibacterial Activity Reddy and Prasad (2021) investigated a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were synthesized by reacting with compounds related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in medicinal chemistry (Reddy & Prasad, 2021).

Catalysis in Chemical Synthesis The work by Nyamato, Ojwach, and Akerman (2015) on potential hemilabile (imino)pyridine palladium(II) complexes included the use of compounds structurally related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These complexes showed promising results as selective ethylene dimerization catalysts, contributing to advancements in the field of catalysis in chemical synthesis (Nyamato et al., 2015).

作用機序

Target of Action

They are found in a number of drugs and natural products .

Mode of Action

The mode of action would depend on the specific target of the compound. Generally, compounds with a pyridine ring can interact with their targets through various types of bonding and interactions .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyridine derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyridine derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .

特性

IUPAC Name |

N-[(3-iodophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAYTRHDWGYMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

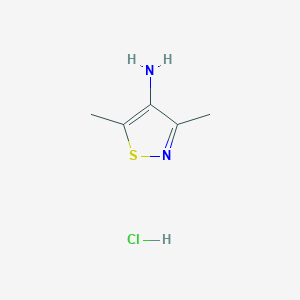

![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)

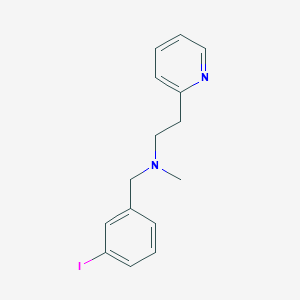

![N-[(4,4-Difluorocyclohexyl)methyl]oxan-4-amine](/img/structure/B1435021.png)